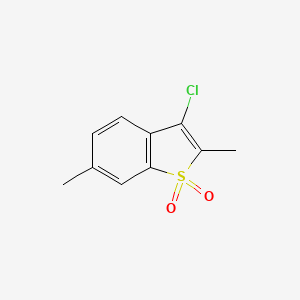

3-chloro-2,6-dimethyl-1-benzothiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related benzothiophene derivatives often involves multi-step chemical processes, incorporating strategies such as alkylation, cycloadditions, and catalytic oxidation. For example, the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide from 4-bromo-3-chloro-2,3-dihydrothiophene S,S-dioxide showcases a method where a precursor can easily be alkylated and undergo SO2 loss upon heating, serving as a synthetic equivalent for further reactions (Chou & Tsai, 1991).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives reveals variations in bond lengths and angles, indicative of the delocalization of the lone pair of electrons on the nitrogen atoms. For instance, N-(2-Chlorophenyl)-2-{(1E)-[4-(dimethylamino)phenyl]methyleneamino}-4,7-dihydro-1-benzothiophene-3-carboxamide demonstrates how the benzothiophene moiety maintains planarity, influencing the overall molecular conformation (Kumar et al., 2005).

Chemical Reactions and Properties

Benzothiophene derivatives undergo various chemical reactions, including cycloadditions with nitrile oxides, revealing regioselectivity and the effects of substituents on reactivity. For instance, selectivity in cycloadditions of nitrile oxides to thiophene and benzothiophene 1,1-dioxides has been studied, highlighting the influence of the sulfonyl group on directing the regiochemistry of these reactions (Albini et al., 1982).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting points, and crystalline structure, is crucial for understanding the behavior of benzothiophene derivatives. While specific details on "3-chloro-2,6-dimethyl-1-benzothiophene 1,1-dioxide" are not directly available, studies on similar compounds provide insights into how substituents and molecular structure affect these physical characteristics.

Chemical Properties Analysis

Chemical properties, including reactivity towards oxidation, nucleophilic substitutions, and electrophilic additions, define the utility of benzothiophene derivatives in synthetic chemistry. The aerobic oxidative desulfurization of benzothiophenes using Anderson-type catalysts underscores the potential of these compounds in environmental and synthetic applications, illustrating their reactivity and transformation into sulfones under mild conditions (Lu et al., 2010).

Scientific Research Applications

Regioselective Cycloadditions and Catalytic Decompositions

Thiophene-1,1-dioxide and benzothiophene-1,1-dioxides undergo regioselective cycloadditions with nitrile oxides, showcasing their utility in synthetic chemistry. The sulfur dioxide deriving from the dimerization of dipolarophiles catalyzes the decomposition of nitrile oxides, which competes with cycloaddition reactions. This regioselectivity and catalytic behavior underpin the compound's significance in synthesizing complex molecules and understanding reaction mechanisms (Albini, Ceva, Mascherpa, Albini, & Caramella, 1982).

Synthesis of Complex Heterocyclic Structures

The compound serves as a precursor in synthesizing various complex heterocyclic structures, such as 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide. This process involves alkylation and desulfurization, highlighting its utility in creating novel molecules with potential applications in material science and pharmaceuticals (Chou & Tsai, 1991).

Aerobic Oxidative Desulfurization

In environmental chemistry, the compound's derivatives play a crucial role in the aerobic oxidative desulfurization of benzothiophene and its derivatives, utilizing Anderson-type catalysts under mild conditions. This process is vital for removing refractory sulfur-containing compounds from fuels, contributing to cleaner energy production (Lu, Zhang, Jiang, & Li, 2010).

Advanced Material Synthesis

Benzothiophene S-oxides, including derivatives of 3-chloro-2,6-dimethyl-1-benzothiophene 1,1-dioxide, have been identified as novel precursors for regioselectively functionalized benzothiophenes. These findings are instrumental in materials science, offering a metal-free, mild condition route to synthesize materials with potential electronic, optical, and pharmaceutical applications (Shrives, Fernández‐Salas, Hedtke, Pulis, & Procter, 2017).

Future Directions

Thiophene and its derivatives, including “3-chloro-2,6-dimethyl-1-benzothiophene 1,1-dioxide”, continue to attract great interest in industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

3-chloro-2,6-dimethyl-1-benzothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S/c1-6-3-4-8-9(5-6)14(12,13)7(2)10(8)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUWVAQTNUOWFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2(=O)=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)

![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)

![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)

![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)

![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)